![molecular formula C11H11N3O4 B2986100 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid CAS No. 126452-63-9](/img/structure/B2986100.png)

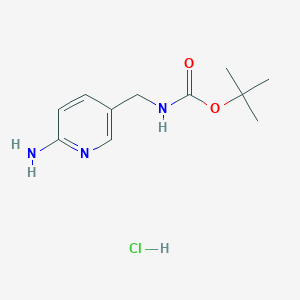

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

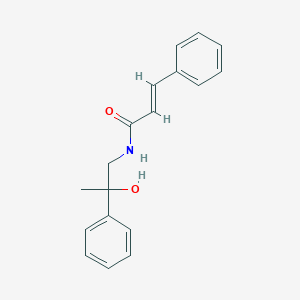

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid (abbreviated as 2-DMPB) is a new type of carboxylic acid that has recently been studied for its potential biomedical applications. It has been found to have a range of interesting properties, including its ability to modulate the activity of various enzymes and proteins. This makes it an attractive target for further research and development.

Aplicaciones Científicas De Investigación

Mechanisms of Formation and Chemical Properties

- The formation of pyrroles and pyrazines, including compounds structurally related to 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid, has been studied in the context of the non-enzymic browning reaction, providing insights into their chemical properties and formation mechanisms (Milić & Piletić, 1984).

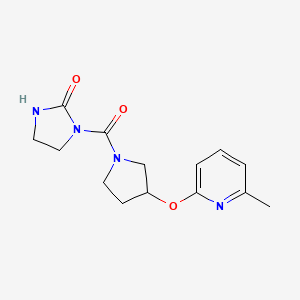

Synthesis and Derivatives

- Research has focused on the synthesis of various derivatives and related compounds, such as pyrrolotriazepine derivatives, highlighting the versatility and reactivity of the core structure (Menges et al., 2013).

- Studies on the synthesis of dihydro-5,6-oxo-6 pyrido and pyrazino derivatives of pyrrolopyrazine have been conducted, emphasizing the compound's potential in creating novel heterocyclic structures (Lancelot et al., 1985).

Crystal Structures and Supramolecular Chemistry

- Investigations into the crystal structures of pyrazinecarboxylic acids have provided insights into the supramolecular synthons and molecular features of related compounds, contributing to future crystal engineering strategies (Vishweshwar et al., 2002).

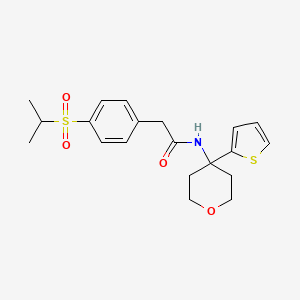

Reactions and Interactions

- Studies on the reactions of chiral dioxinones, related to the structure of interest, have been conducted, revealing potential pathways for producing enantiomerically pure derivatives and exploring the stereoselectivity of these reactions (Noda & Seebach, 1987).

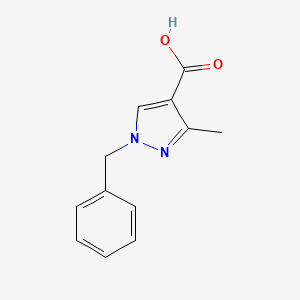

Heterocyclic Synthesis

- Research on the synthesis of novel polyfunctionally substituted pyrazolopyrimidines under solvent-free conditions has been performed, demonstrating the compound's relevance in the creation of new heterocyclic compounds (Quiroga et al., 2007).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5,7-dihydro-6h-pyrrolo[2,3-d]pyrimidin-6-ones, have been reported to inhibit protein kinases .

Mode of Action

Based on its structural similarity to known kinase inhibitors, it may bind to the atp-binding pocket of kinases, thereby inhibiting their activity .

Biochemical Pathways

Kinase inhibitors generally affect signal transduction pathways involved in cell growth and proliferation .

Result of Action

Kinase inhibitors generally result in the inhibition of cell growth and proliferation .

Propiedades

IUPAC Name |

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-5(2)8(11(17)18)14-9(15)6-7(10(14)16)13-4-3-12-6/h3-5,8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQXGNSYZLEHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)

![N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2986024.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)